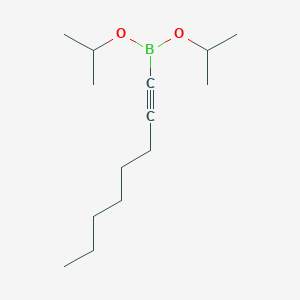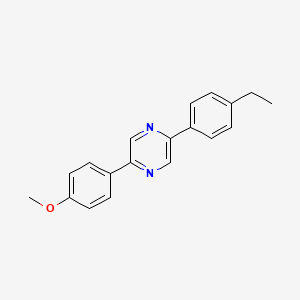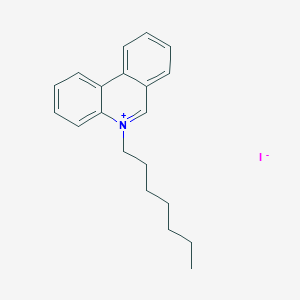
Diethyl (1-oxohexan-3-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1-oxohexan-3-yl)phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl (1-oxohexan-3-yl)phosphonate can be synthesized through several methods One common method involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditionsAnother method involves the use of trialkyl phosphite and an alkyl halide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the Michaelis-Arbuzov reaction. This method is favored due to its efficiency and the availability of starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1-oxohexan-3-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates with different oxidation states.
Substitution: The phosphonate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphonic acids, reduced phosphonates, and substituted phosphonates. These products have various applications in different fields of science and industry .
Wissenschaftliche Forschungsanwendungen
Diethyl (1-oxohexan-3-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Wirkmechanismus
The mechanism of action of diethyl (1-oxohexan-3-yl)phosphonate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites. The compound can also participate in chemical reactions by acting as a nucleophile or electrophile, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diethyl (1-oxohexan-3-yl)phosphonate include other phosphonates such as diethyl phosphite, diethyl phosphonate, and diethyl (1,3-dithian-2-yl)phosphonate .
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable carbon-phosphorus bonds makes it valuable in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
116045-70-6 |
|---|---|
Molekularformel |
C10H21O4P |
Molekulargewicht |
236.24 g/mol |
IUPAC-Name |
3-diethoxyphosphorylhexanal |
InChI |
InChI=1S/C10H21O4P/c1-4-7-10(8-9-11)15(12,13-5-2)14-6-3/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
OLNNVAQSCUUCDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC=O)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)






![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)


